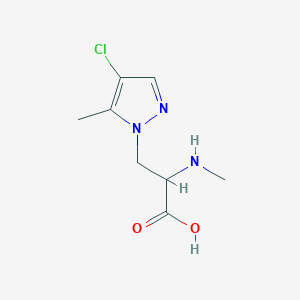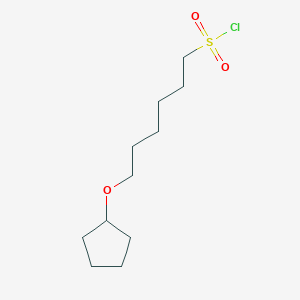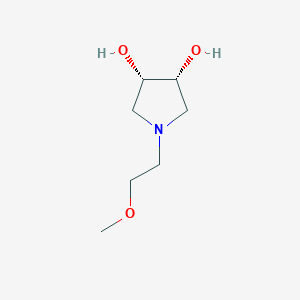
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a methoxyethyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-methoxyethanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.
科学的研究の応用
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol: A similar compound with a different substitution pattern.
(3R,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(3S,4R)-1-(2-methoxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO3/c1-11-3-2-8-4-6(9)7(10)5-8/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChIキー |
OVAWLCNENYVNLI-KNVOCYPGSA-N |
異性体SMILES |
COCCN1C[C@H]([C@H](C1)O)O |
正規SMILES |
COCCN1CC(C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


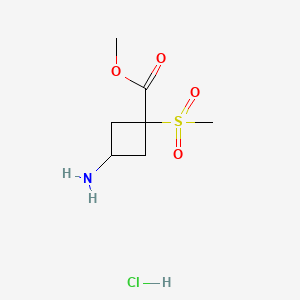
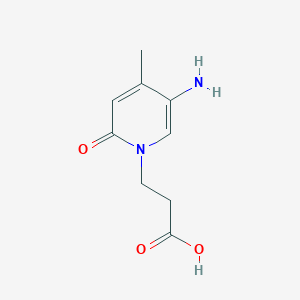
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
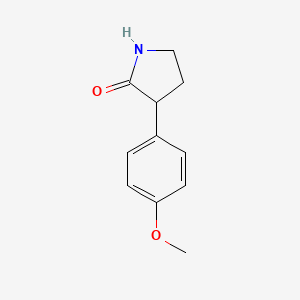
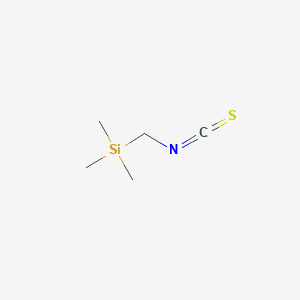
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
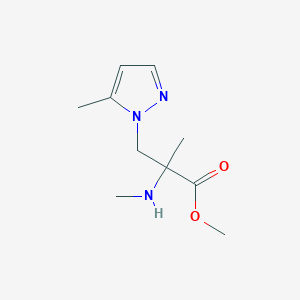
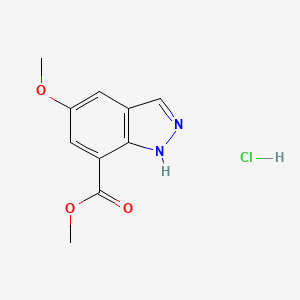
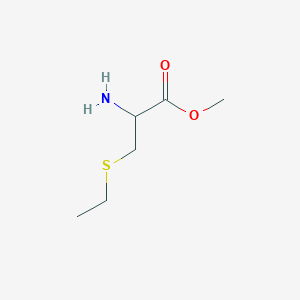
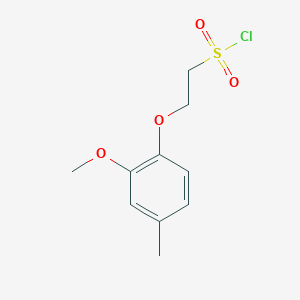
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)

